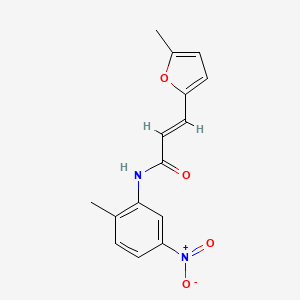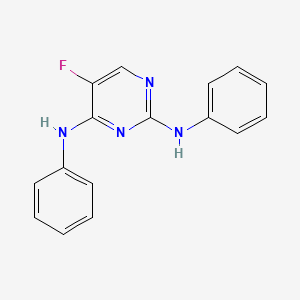![molecular formula C21H20N2O3 B5613551 2-[3-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5613551.png)
2-[3-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both azepane and isoindole moieties Azepane is a seven-membered nitrogen-containing heterocycle, while isoindole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of the azepane ring through a Pd/LA-catalyzed decarboxylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
2-[3-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the azepane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic ring.
科学的研究の応用
2-[3-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Due to its structural features, it is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
作用機序
The mechanism of action of 2-[3-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The azepane moiety can interact with enzymes or receptors, potentially inhibiting their activity. The isoindole structure allows for π-π stacking interactions with aromatic amino acids in proteins, further influencing biological pathways . Detailed studies using techniques like molecular docking and crystallography are often employed to elucidate these interactions.
類似化合物との比較
Similar Compounds
Azepane Derivatives: Compounds like N-aryl azepanes share the azepane ring but differ in their additional substituents and overall structure.
Isoindole Derivatives: Compounds containing the isoindole moiety, such as certain indole derivatives, have similar aromatic properties but differ in their biological activities.
Uniqueness
2-[3-(AZEPANE-1-CARBONYL)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of the azepane and isoindole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and to exhibit a wider array of chemical reactivity compared to compounds containing only one of these moieties .
特性
IUPAC Name |
2-[3-(azepane-1-carbonyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19(22-12-5-1-2-6-13-22)15-8-7-9-16(14-15)23-20(25)17-10-3-4-11-18(17)21(23)26/h3-4,7-11,14H,1-2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRMOBDUCLMTMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(dimethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5613488.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5613505.png)
![N-(4-{[4-(4-ethoxy-3-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B5613511.png)
![methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5613526.png)
![2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-PHENYL-4(3H)-PYRIMIDINONE](/img/structure/B5613531.png)
![3,6-dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B5613536.png)
![Ethyl 5-methyl-3-[(2-methylphenyl)methyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5613538.png)
![4-{[7-methoxy-2-(3-methylphenyl)-3-quinolinyl]methyl}-1-methyl-2-piperazinone](/img/structure/B5613544.png)
![6-methyl-N-(2-phenoxyethyl)-N-(tetrahydro-2-furanylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5613546.png)


![8-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5613581.png)
